Anthracen-9-yl-cyclobutyl-phenylmethanol
Description
Anthracen-9-yl-cyclobutyl-phenylmethanol is a polycyclic aromatic alcohol featuring an anthracene core substituted at the 9-position with a cyclobutyl-phenylmethanol moiety. Its structure combines the planar aromaticity of anthracene with the steric and electronic effects of cyclobutyl and phenyl groups.
Properties
CAS No. |
27069-98-3 |
|---|---|
Molecular Formula |
C25H22O |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
anthracen-9-yl-cyclobutyl-phenylmethanol |
InChI |
InChI=1S/C25H22O/c26-25(21-13-8-14-21,20-11-2-1-3-12-20)24-22-15-6-4-9-18(22)17-19-10-5-7-16-23(19)24/h1-7,9-12,15-17,21,26H,8,13-14H2 |
InChI Key |
XAEINYSGQOVCJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(C2=CC=CC=C2)(C3=C4C=CC=CC4=CC5=CC=CC=C53)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anthracen-9-yl-cyclobutyl-phenylmethanol typically involves multi-step organic reactions. One common method includes the reaction of anthracene-9-carbaldehyde with cyclobutylmagnesium bromide, followed by the addition of phenylmethanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Anthracen-9-yl-cyclobutyl-phenylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.
Substitution: Conditions typically involve Lewis acids or bases, depending on the specific substitution reaction.
Major Products: The major products formed from these reactions include various substituted anthracene derivatives, cyclobutyl derivatives, and phenylmethanol derivatives, depending on the reaction pathway chosen.
Scientific Research Applications
Anthracen-9-yl-cyclobutyl-phenylmethanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a fluorescent probe.
Mechanism of Action
The mechanism of action of anthracen-9-yl-cyclobutyl-phenylmethanol involves its interaction with various molecular targets. The compound’s unique structure allows it to interact with different pathways, including:
Molecular Targets: It can bind to specific proteins or enzymes, altering their activity.
Pathways Involved: The compound can influence pathways related to fluorescence and photophysical properties, making it useful in imaging and sensor applications.
Comparison with Similar Compounds
Comparison with Similar Anthracene Derivatives
The following table summarizes key properties and research findings for structurally related anthracene-based alcohols and amines, highlighting differences in substituents, physical characteristics, and applications:
Key Observations:
Substituent Effects on Solubility :
- Linear alkyl chains (e.g., butylamine in ) enhance solubility in polar solvents, while bulky aromatic groups (e.g., thiophene in ) reduce solubility but improve thermal stability. The cyclobutyl group in the target compound may balance steric bulk and flexibility, offering intermediate solubility in chlorinated solvents.
Photophysical Behavior: Anthracene derivatives with electron-donating substituents (e.g., methanol in ) exhibit strong fluorescence, whereas thiophene-containing analogs show redshifted emission due to extended conjugation.
Crystallographic Trends: 9-Anthracenemethanol forms π-π stacked dimers in crystals , while ammonium salts (e.g., [(anthracen-9-ylmethyl)benzylammonium chloride] ) adopt layered structures stabilized by hydrogen bonding. The cyclobutyl moiety in the target compound could disrupt stacking, favoring alternative packing modes.
Synthetic Utility: Anthracene-methanol derivatives are often intermediates for functionalized materials. For example, 9-Anthracenylmethyl acrylate and methacrylate are monomers for photo-crosslinkable polymers. The cyclobutyl-phenylmethanol group may enable novel crosslinking or ligand designs.
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